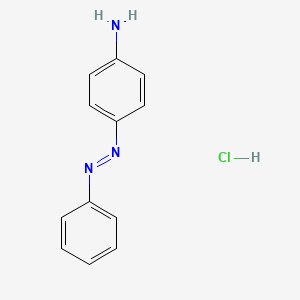

4-(Phenylazo)anilinium chloride

Description

Properties

CAS No. |

3457-98-5 |

|---|---|

Molecular Formula |

C12H12ClN3 |

Molecular Weight |

233.69 g/mol |

IUPAC Name |

(4-aminophenyl)-phenyliminoazanium chloride |

InChI |

InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H |

InChI Key |

WMNTYZIRLUBHEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl |

Other CAS No. |

3457-98-5 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 4-(Phenylazo)anilinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core physicochemical properties of 4-(Phenylazo)anilinium chloride. The information presented is intended to serve as a foundational resource for professionals in research and development who are utilizing or investigating this compound. Data is presented in structured tables for clarity, and detailed experimental protocols for key characterization techniques are provided.

Core Properties and Identification

This compound, also known as p-aminoazobenzene hydrochloride or Aniline Yellow hydrochloride, is the salt formed from the aromatic azo dye 4-aminoazobenzene and hydrochloric acid. The protonation of the amino group increases its aqueous solubility compared to the free base form.

| Property | Data | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | p-Aminoazobenzene hydrochloride, Aniline Yellow hydrochloride | [2][3] |

| Molecular Formula | C₁₂H₁₂ClN₃ | [4] |

| Molecular Weight | 233.69 g/mol | [4] |

| CAS Number | 3457-98-5 | [4] |

| Appearance | Dark-blue crystalline powder | |

| Melting Point | Data not consistently available; parent compound (4-Aminoazobenzene) melts at 123-126 °C. | [5][6] |

| UV-Vis λmax | 381 nm |

Spectroscopic and Crystallographic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

UV-Visible Spectroscopy

The ultraviolet-visible spectrum of this compound is characterized by a primary absorbance peak at approximately 381 nm. This absorption is attributed to the π → π* electronic transitions within the conjugated azo-aromatic system.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

| ~3400-3200 | N-H stretching (from the anilinium -NH₃⁺ group) |

| ~3050-3000 | Aromatic C-H stretching |

| ~1600, 1500, 1450 | Aromatic C=C ring stretching |

| ~1400-1450 | N=N stretching (azo group) |

| ~1300-1200 | C-N stretching |

| ~850-800 | p-disubstituted benzene C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not available in the searched literature. The protonation of the amino group would be expected to cause a downfield shift of the aromatic protons on the aniline ring compared to the free base, 4-aminoazobenzene, due to the increased electron-withdrawing effect of the -NH₃⁺ group.

X-Ray Crystallography

The crystal structure of p-phenylazoaniline hydrochloride has been determined.[4] It forms zigzag hydrogen-bonded sheets within its crystal lattice.[4]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P 1 21/c 1 | [4] |

| a | 7.3718 Å | [4] |

| b | 18.5164 Å | [4] |

| c | 8.91230 Å | [4] |

| β | 111.9130 ° | [4] |

Solubility Profile

The solubility of this compound is significantly influenced by the polarity of the solvent and the pH. As a salt, it is expected to have greater solubility in polar solvents, particularly water, compared to its free base, 4-aminoazobenzene. The parent compound is described as poorly soluble in water but soluble in organic solvents like ethanol, ether, and benzene.[5]

| Solvent | Solubility | Reference(s) |

| Water | Expected to be soluble, especially in acidic conditions. | |

| Ethanol | The parent compound is soluble. | [5] |

| Ether | The parent compound is soluble. | [5] |

| Benzene | The parent compound is soluble. | [5] |

Synthesis and Characterization Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is adapted from established methods for the synthesis of 4-aminoazobenzene and its hydrochloride salt.[7]

-

Preparation of Diazoaminobenzene: Dissolve aniline in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite with constant stirring to form the benzenediazonium chloride solution. To this, add a solution of aniline to produce diazoaminobenzene.

-

Rearrangement to 4-Aminoazobenzene: In a separate flask, dissolve the prepared diazoaminobenzene in aniline and add solid aniline hydrochloride.

-

Heating and Isomerization: Gently warm the mixture to 40-50 °C and maintain this temperature with stirring for approximately one hour. The rearrangement converts diazoaminobenzene to 4-aminoazobenzene.

-

Precipitation of the Hydrochloride Salt: After cooling, pour the reaction mixture into a dilute solution of hydrochloric acid. The this compound will precipitate.

-

Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent system, such as dilute ethanol.

UV-Visible Spectroscopy Protocol

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum.[8][9]

-

Solvent Selection: Choose a suitable solvent in which the compound is soluble and that is transparent in the UV-Vis region of interest (typically 200-800 nm). Ethanol or acidic aqueous solutions are appropriate choices.

-

Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use this to zero the spectrophotometer (record a baseline).

-

Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

FTIR Spectroscopy Protocol (KBr Pellet Method)

This is a standard method for obtaining the infrared spectrum of a solid sample.[10][11][12]

-

Sample Preparation: Grind 1-2 mg of the dry this compound sample to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Measurement: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded beforehand.

NMR Spectroscopy Protocol

This protocol describes the general preparation of a sample for NMR analysis.[13][14]

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, D₂O with an acid). The choice of solvent is critical to avoid large interfering solvent peaks in the ¹H NMR spectrum.

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Measurement: Cap the NMR tube and place it in the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not present in the solvent.

References

- 1. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 2. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenamine, 4-(phenylazo)-, reaction products with aniline and aniline hydrochloride | 8004-98-6 [chemicalbook.com]

- 4. This compound | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4-(phenyldiazenyl)aniline [stenutz.eu]

- 7. rsc.org [rsc.org]

- 8. analysis.rs [analysis.rs]

- 9. azom.com [azom.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. edinst.com [edinst.com]

- 13. research.reading.ac.uk [research.reading.ac.uk]

- 14. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide on the Physicochemical Characteristics of p-(Phenylazo)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of p-(phenylazo)aniline hydrochloride. The information herein is intended to support research, development, and quality control activities involving this compound. This document details key physical and chemical properties, outlines standardized experimental protocols for their determination, and provides a visual workflow for a fundamental characterization process.

Core Physicochemical Properties

p-(Phenylazo)aniline hydrochloride, with the CAS number 3457-98-5, is the salt formed from the reaction of p-(phenylazo)aniline (also known as Aniline Yellow or Solvent Yellow 1) with hydrochloric acid.[1][2] The protonation of the basic p-(phenylazo)aniline molecule results in a compound with distinct physicochemical properties compared to its free base form.

The quantitative physicochemical data for p-(phenylazo)aniline and its hydrochloride salt are summarized in the table below for ease of comparison and reference.

| Property | Value (p-(Phenylazo)aniline) | Value (p-(Phenylazo)aniline hydrochloride) | Source(s) |

| CAS Number | 60-09-3 | 3457-98-5 | [2][3][4] |

| Molecular Formula | C₁₂H₁₁N₃ | C₁₂H₁₂ClN₃ | [2][3] |

| Molecular Weight | 197.24 g/mol | 233.69 g/mol | [2][4][5] |

| Appearance | Brownish-yellow needles or orange powder | Dark-blue crystalline powder | [4][5][6] |

| Melting Point | 123-126 °C | Not explicitly stated, but salts typically have higher melting points than their corresponding free bases. | [3][7] |

| Boiling Point | > 360 °C | Not available | [3][4] |

| Solubility | Slightly soluble in hot water; soluble in ethanol, ether, benzene, and chloroform.[3][4] | Soluble in polar solvents like ethanol.[1] | [1][3][4] |

| UV-Vis λmax | 381 nm (in hydrochloride form)[6]; 386 nm[3] | 325 nm and 500 nm in solution (attributed to ammonium and azonium forms, respectively)[1] | [1][3][6] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical parameters of p-(phenylazo)aniline hydrochloride.

The melting point is a critical indicator of a compound's purity.[8] For a pure crystalline solid, the melting point is sharp, typically within a 0.5-1.0°C range. Impurities tend to lower and broaden the melting point range.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Capillary tubes (sealed at one end)[9]

-

Thermometer[8]

-

Spatula[10]

-

Mortar and pestle (optional)[10]

Procedure:

-

Sample Preparation: If the p-(phenylazo)aniline hydrochloride sample is not already a fine powder, gently grind it using a mortar and pestle.[8]

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample.[9] Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until the compound occupies 1-2 mm at the bottom of the tube.[11]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the packed capillary tube into one of the channels. Place the thermometer in its designated well.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8][9] Suspend the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).[8]

-

-

Heating:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.

-

For an accurate measurement, repeat the process with a fresh sample, heating slowly at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[8]

-

-

Observation and Recording:

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[12][13] The general principle "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[14]

Apparatus and Reagents:

-

Small test tubes[12]

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

p-(Phenylazo)aniline hydrochloride sample

-

Solvents of varying polarity (e.g., water, ethanol, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH)[12][15]

Procedure:

-

Sample Preparation: Place a small, measured amount of the compound (e.g., 25 mg) into a small test tube.[12]

-

Solvent Addition: Add a small volume (e.g., 0.75 mL) of the chosen solvent to the test tube in portions.[12]

-

Mixing: After each addition of solvent, shake the test tube vigorously or use a vortex mixer for at least 60 seconds to ensure thorough mixing.[12][16]

-

Observation: Observe whether the compound dissolves completely. If the solid is no longer visible, it is considered soluble.[16] If it remains undissolved, it is insoluble.

-

Systematic Testing: Follow a systematic approach, starting with water.[15]

-

Recording Results: Record the results as "soluble," "slightly soluble," or "insoluble" for each solvent tested.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the solubility of an organic compound such as p-(phenylazo)aniline hydrochloride.

Caption: Workflow for systematic solubility testing of an organic compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 4-(Phenylazo)anilinium chloride | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. p-Aminoazobenzene [drugfuture.com]

- 5. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Absorption [4-phenylazoaniline] | AAT Bioquest [aatbio.com]

- 7. CAS No.60-09-3,4-Aminoazobenzene Suppliers,MSDS download [lookchem.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. scribd.com [scribd.com]

- 16. chem.ws [chem.ws]

An In-depth Technical Guide to 4-Aminoazobenzene Hydrochloride (CAS: 3457-98-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminoazobenzene hydrochloride (CAS number: 3457-98-5), a versatile azo dye with applications in research and industry. This document details its physicochemical properties, synthesis, safety and handling, and delves into its mechanism of action, particularly its role as a carcinogen, which is of significant interest in toxicological and drug development studies.

Chemical and Physical Properties

4-Aminoazobenzene hydrochloride is a yellow crystalline solid.[1] It is known for its solubility in water and ethanol.[1] The hydrochloride salt is described as steel-blue needle-like crystals.[2]

Table 1: Physicochemical Properties of 4-Aminoazobenzene Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 3457-98-5 | [3] |

| Molecular Formula | C₁₂H₁₂ClN₃ | [3] |

| Molecular Weight | 233.7 g/mol | [3] |

| Appearance | Yellow crystalline solid, Dark red to dark purple to dark blue powder to crystal | [1] |

| Melting Point | 213 °C | [2] |

| Boiling Point | 360.7 °C at 760 mmHg | [2] |

| Flash Point | 171.9 °C | [2] |

| Solubility | Soluble in water, ethanol, and hydrochloric acid. Slightly soluble in water. | [2] |

| Vapor Pressure | 2.19E-05 mmHg at 25°C | [2] |

Spectral Data

The spectral properties of 4-aminoazobenzene are crucial for its identification and quantification.

Table 2: Spectral Properties of 4-Aminoazobenzene

| Spectral Data | Details | Reference(s) |

| UV-Vis Absorption | Absorption spectra have been recorded in the range of 200 to 600 nm. The absorption maxima are influenced by the solvent. | [4] |

| IR Spectrum | Available in various databases. | [5] |

| ¹³C NMR Spectrum | Available in various databases. | [5] |

Synthesis

A common method for the synthesis of 4-aminoazobenzene involves the diazotization of aniline followed by a coupling reaction.

Experimental Protocol: Synthesis of 4-Aminoazobenzene Hydrochloride

This protocol is adapted from established synthesis routes.[5]

Materials:

-

Aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Ice

Procedure:

-

Diazotization: Dissolve aniline in an aqueous solution of hydrochloric acid, cooled in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. This reaction forms a diazonium salt solution.

-

Coupling: In a separate vessel, dissolve an excess of aniline in a suitable solvent. Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring. The coupling reaction typically proceeds at a low temperature.

-

Isomerization: The initially formed diazoaminobenzene is then rearranged to the more stable 4-aminoazobenzene. This is often achieved by warming the reaction mixture in the presence of an acid catalyst, such as aniline hydrochloride.

-

Isolation of the Hydrochloride: The 4-aminoazobenzene is then precipitated as its hydrochloride salt by the addition of excess hydrochloric acid. The resulting crystalline solid can be collected by filtration, washed with a small amount of cold water, and dried.

References

- 1. Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 5. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis route for 4-(Phenylazo)anilinium chloride

An in-depth technical guide on the synthesis of 4-(Phenylazo)anilinium chloride, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and relevant chemical data.

Introduction

This compound, also known as p-aminoazobenzene hydrochloride, is the salt of the organic dye 4-aminoazobenzene. This compound and its derivatives are significant in various fields, including the manufacturing of dyes and pigments, and as starting materials for the synthesis of more complex molecules in medicinal chemistry. The core structure features a phenylazo group (-N=N-) linking two aniline moieties. This guide details the primary synthetic pathways for obtaining this compound.

The principal method for its synthesis involves the diazotization of aniline followed by an azo coupling reaction with another aniline molecule. An alternative route proceeds through the formation and subsequent rearrangement of diazoaminobenzene. Both methods ultimately yield 4-aminoazobenzene, which is then protonated with hydrochloric acid to form the stable anilinium chloride salt.

Synthetic Routes and Mechanisms

The synthesis of 4-(phenylazo)aniline proceeds via an electrophilic aromatic substitution reaction. The overall process can be described in two main stages:

-

Diazotization: Aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form a benzenediazonium chloride salt. This diazonium salt is a key reactive intermediate.[1][2][3][4]

-

Azo Coupling: The benzenediazonium salt then acts as an electrophile and attacks the electron-rich para-position of a second aniline molecule to form the azo compound, 4-aminoazobenzene.[3][4] The final product, this compound, is the hydrochloride salt of this dye.

An alternative pathway involves the formation of diazoaminobenzene, which then undergoes an acid-catalyzed rearrangement to yield the more stable p-aminoazobenzene.[5][6][7]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Primary Synthesis: Diazotization and Azo Coupling

This protocol outlines the direct synthesis from aniline.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

-

Preparation of Aniline Hydrochloride: In a conical flask, add 4.5 mL of aniline to 10 mL of concentrated HCl. Dilute this mixture with 20 mL of distilled water. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.[8]

-

Diazotization: Prepare a saturated solution of sodium nitrite in water. While maintaining the temperature of the aniline hydrochloride solution at 0-5 °C, slowly add the sodium nitrite solution dropwise with constant stirring. The slow addition and low temperature are crucial to prevent the decomposition of the diazonium salt.[3][8]

-

Preparation of Coupling Solution: In a separate beaker, dissolve an equimolar amount of aniline in a dilute solution of hydrochloric acid. Cool this solution in an ice bath.

-

Azo Coupling: Slowly add the freshly prepared cold benzenediazonium chloride solution to the cold aniline solution with vigorous stirring. A yellow-orange precipitate of 4-aminoazobenzene will form.[5]

-

Isolation and Purification of 4-Aminoazobenzene: Allow the reaction mixture to stand for 30 minutes to ensure complete precipitation. Filter the crude product using a Büchner funnel and wash it with cold water. The crude product can be recrystallized from ethanol to obtain pure 4-aminoazobenzene.[5]

-

Formation of this compound: To form the hydrochloride salt, the purified 4-aminoazobenzene can be dissolved in a suitable solvent and treated with hydrochloric acid. Alternatively, as described in a patent for purification, industrial-grade p-aminoazobenzene can be treated with hydrochloric acid and water, stirred, and the resulting precipitate of p-aminoazobenzene hydrochloride is collected by suction filtration.[9]

Alternative Synthesis: Rearrangement of Diazoaminobenzene

This method proceeds through an intermediate, diazoaminobenzene.

Materials:

-

Diazoaminobenzene

-

Aniline

-

Aniline Hydrochloride

-

Glacial Acetic Acid

Procedure:

-

A mixture of diazoaminobenzene (e.g., 2.5 g), aniline (e.g., 7 g), and aniline hydrochloride (e.g., 1.25 g) is prepared in a flask.[5]

-

The mixture is heated to 40-45 °C for approximately 35 minutes with stirring.[5]

-

A solution of equal volumes of glacial acetic acid and water is then added.[5]

-

The mixture is allowed to stand, and upon cooling, 4-aminoazobenzene precipitates as yellow-orange crystals.[5]

-

The product is isolated by filtration, washed with cold water, and can be recrystallized from ethanol.[5]

-

The purified 4-aminoazobenzene is then converted to its hydrochloride salt as described in the previous section.

Data Presentation

The following table summarizes key quantitative data for 4-(phenylazo)aniline and its hydrochloride salt.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₁₂H₁₂ClN₃ | [10] |

| Molecular Weight | 233.69 g/mol | [10] |

| CAS Number | 3457-98-5 | [10][11] |

| 4-Aminoazobenzene (Free Base) | ||

| Molecular Formula | C₁₂H₁₁N₃ | |

| Molecular Weight | 197.24 g/mol | |

| Melting Point | 126 °C | [12] |

| Boiling Point | > 360 °C | [12] |

| Appearance | Yellow to light brown crystalline powder | [12] |

| Solubility | Soluble in ethanol, benzene, chloroform; slightly soluble in water | [12] |

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, primarily achieved through the diazotization of aniline and subsequent azo coupling. The reaction conditions, particularly temperature control, are critical for achieving good yields and purity. The alternative route via the rearrangement of diazoaminobenzene offers another viable pathway. The final product is the stable hydrochloride salt of the potent chromophore, 4-aminoazobenzene. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.

References

- 1. scribd.com [scribd.com]

- 2. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]

- 3. researchgate.net [researchgate.net]

- 4. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. reddit.com [reddit.com]

- 9. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]

- 10. This compound | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [cn.dycnchem.com]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to the Molecular Structure of 4-(Phenylazo)anilinium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 4-(Phenylazo)anilinium chloride. This compound, a salt of the well-known azo dye Aniline Yellow (or 4-aminoazobenzene), is of interest for its chromophoric properties and as a potential scaffold in medicinal chemistry and materials science. This document consolidates available crystallographic, and physical data, outlines a detailed experimental protocol for its synthesis, and discusses its relevance in the broader context of azo compounds in drug development.

Molecular Structure and Properties

This compound is an organic salt with the chemical formula C₁₂H₁₂ClN₃.[1] The cation is formed by the protonation of the amino group of 4-aminoazobenzene. The positive charge on the anilinium group influences the electronic properties of the entire molecule, including the azo linkage (-N=N-), which is responsible for its color.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (4-aminophenyl)-phenyliminoazanium chloride | [1] |

| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |

| Molecular Weight | 233.69 g/mol | [1] |

| CAS Number | 3457-98-5 | [1] |

| Parent Compound | 4-Aminoazobenzene (CAS: 60-09-3) | [1] |

Crystallographic Data

The crystal structure of this compound (also referred to as p-phenylazoaniline hydrochloride) has been determined by X-ray crystallography. The structure reveals zigzag hydrogen-bonded sheets.[1] Key crystallographic parameters are summarized in Table 2.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 21/c 1 | [1] |

| a | 7.3718 Å | [1] |

| b | 18.5164 Å | [1] |

| c | 8.91230 Å | [1] |

| α | 90.00° | [1] |

| β | 111.9130° | [1] |

| γ | 90.00° | [1] |

Synthesis and Characterization

The synthesis of this compound is a classic example of a diazotization-coupling reaction, a fundamental process in the synthesis of azo dyes.

Synthetic Pathway

The synthesis involves two main steps: the diazotization of aniline to form a benzenediazonium chloride salt, followed by an electrophilic aromatic substitution (azo coupling) with aniline. The final product is the hydrochloride salt.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-Aminoazobenzene

The following is a representative protocol for the synthesis of the parent compound, 4-aminoazobenzene, which can then be treated with hydrochloric acid to yield the anilinium chloride salt.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sodium Hydroxide

-

Ice

-

Ethanol

Procedure:

-

Diazotization of Aniline:

-

In a beaker, dissolve aniline (1 molar equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) while maintaining the temperature below 5 °C. Stir for 15-20 minutes.

-

-

Azo Coupling:

-

In a separate beaker, dissolve aniline (1 molar equivalent) in an acidic solution.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the aniline solution with constant stirring, maintaining the temperature at 0-5 °C.

-

Continue stirring for 30 minutes. A yellow precipitate of 4-aminoazobenzene will form.

-

-

Isolation and Purification:

-

Filter the crude product and wash with cold water.

-

Recrystallize the product from an appropriate solvent, such as ethanol, to obtain pure 4-aminoazobenzene.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified 4-aminoazobenzene in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid.

-

The this compound will precipitate and can be collected by filtration.

-

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm. The -NH₃⁺ protons would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The carbon attached to the -NH₃⁺ group would be shifted downfield. |

| FT-IR (cm⁻¹) | N-H stretching of the anilinium group (~3000-3200 cm⁻¹), C-N stretching (~1300-1350 cm⁻¹), N=N stretching (~1400-1450 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| UV-Vis | An intense π-π* transition in the UV region and a weaker n-π* transition in the visible region, characteristic of the azo chromophore. |

Relevance to Drug Development

While this compound itself is not a known therapeutic agent, the azo scaffold is of significant interest in drug development. Azo compounds are utilized as prodrugs for colon-specific drug delivery and are found in several approved drugs.[2][3][4]

Azo Compounds as Prodrugs

The azo bond can be selectively cleaved by azoreductase enzymes present in the colon.[2] This property is exploited to design prodrugs that release the active therapeutic agent specifically in the colon, which is beneficial for treating local conditions like inflammatory bowel disease or colon cancer.[2]

Caption: Azo prodrug activation in the colon.

Biological Activity of 4-Aminoazobenzene

The parent compound, 4-aminoazobenzene, is a known carcinogen.[5][6] It is classified as a substance that may cause cancer.[5] This toxicity is a significant consideration for any potential therapeutic application of its derivatives. The carcinogenicity is linked to its metabolic activation and the formation of DNA adducts.[6]

Conclusion

This compound is a well-characterized organic salt with a defined molecular and crystal structure. Its synthesis is straightforward, employing the principles of diazotization and azo coupling. While the compound itself does not have direct applications in drug therapy, its core azo structure is a key motif in the design of colon-targeted drug delivery systems. However, the known carcinogenicity of its parent compound, 4-aminoazobenzene, necessitates careful consideration and structural modification to mitigate toxicity in any potential pharmaceutical development. Further research could explore derivatives of this compound with modified electronic and steric properties to enhance therapeutic potential while minimizing adverse effects.

References

- 1. This compound | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azo compounds in colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of p-(Phenylazo)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of p-(phenylazo)aniline hydrochloride, a significant diazo compound. The document focuses on its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral data, offering valuable insights for its identification, characterization, and application in various scientific domains.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of p-(phenylazo)aniline hydrochloride is characterized by distinct absorption bands that are sensitive to the protonation state of the molecule. In solution, an equilibrium exists between the ammonium and azonium tautomeric forms, each giving rise to a specific absorption maximum.

Table 1: UV-Vis Spectral Data of p-(Phenylazo)aniline Hydrochloride

| Tautomeric Form | Absorption Maximum (λmax) | Solvent |

| Ammonium | 325 nm | Ethanol |

| Azonium | 500 nm | Ethanol |

Data sourced from literature reports.[1]

The peak at 325 nm is attributed to the π→π* transition in the aromatic system of the ammonium form, where the proton is localized on the terminal amino group. The bathochromically shifted peak at 500 nm corresponds to the azonium form, in which a proton is located on one of the nitrogen atoms of the azo group, leading to a more extended conjugated system.[1] The free base, p-(phenylazo)aniline, in contrast, exhibits a primary absorption peak around 381 nm.

A solution of p-(phenylazo)aniline hydrochloride is prepared by dissolving the compound in a suitable solvent, such as ethanol, to a concentration appropriate for UV-Vis analysis (typically in the micromolar range). The absorption spectrum is then recorded using a double-beam UV-Vis spectrophotometer, scanning a wavelength range from approximately 200 to 800 nm. A reference cuvette containing the pure solvent is used to zero the instrument. The UV-visible absorption spectrum can be recorded on an instrument such as a Specord M-40 spectrophotometer.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of p-(phenylazo)aniline hydrochloride, the aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The protonation of the amino group and the partial protonation of the azo bridge would lead to a downfield shift of the signals of the adjacent protons compared to the free base due to the electron-withdrawing effect of the positive charge. The protons of the aniline ring will likely show a more significant downfield shift. The NH3+ protons would be expected to appear as a broad singlet at a downfield chemical shift.

Table 2: Predicted ¹H NMR Chemical Shifts for p-(Phenylazo)aniline Hydrochloride

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (aniline ring) | 7.5 - 8.2 | Multiplet |

| Aromatic-H (phenyl ring) | 7.2 - 7.8 | Multiplet |

| -NH3+ | Downfield, broad | Singlet |

Note: These are predicted values based on the known effects of protonation on aromatic systems.

The ¹³C NMR spectrum of p-(phenylazo)aniline hydrochloride is expected to show signals for all twelve carbon atoms of the aromatic rings. The carbons of the aniline ring, particularly the carbon atom attached to the amino group (C-NH3+) and the carbons ortho and para to it, are predicted to be shifted downfield upon protonation. The carbons of the phenyl ring will be less affected.

Table 3: Predicted ¹³C NMR Chemical Shifts for p-(Phenylazo)aniline Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N (azo) | 145 - 155 |

| Aromatic C-NH3+ | 130 - 140 |

| Aromatic C-H | 115 - 135 |

Note: These are predicted values based on general knowledge of ¹³C NMR spectroscopy of aromatic amines and azo compounds.

A sample for NMR analysis is prepared by dissolving 5-10 mg of p-(phenylazo)aniline hydrochloride in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Spectroscopy: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C{¹H} NMR Spectroscopy: A standard proton-decoupled experiment is employed. Typical parameters include a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Synthesis and Characterization Workflow

The synthesis of p-(phenylazo)aniline hydrochloride typically involves the diazotization of aniline followed by a coupling reaction. The resulting product is then characterized using various spectroscopic techniques to confirm its identity and purity.

Caption: Workflow for the synthesis and characterization of p-(phenylazo)aniline hydrochloride.

The synthesis of p-(phenylazo)aniline hydrochloride can be achieved through the diazotization of aniline followed by an azo coupling reaction with another molecule of aniline, which then undergoes an acid-catalyzed rearrangement.

-

Diazotization: Aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the benzenediazonium chloride salt.

-

Coupling and Rearrangement: The benzenediazonium chloride solution is then reacted with an excess of aniline. This initially forms diazoaminobenzene, which, in the acidic medium, rearranges to the more stable p-(phenylazo)aniline.

-

Isolation and Protonation: The resulting p-(phenylazo)aniline (free base) can be isolated. To obtain the hydrochloride salt, the free base is treated with hydrochloric acid. The p-(phenylazo)aniline hydrochloride precipitates from the solution and can be collected by filtration, washed, and dried.

This guide provides foundational spectral data and experimental protocols for p-(phenylazo)aniline hydrochloride, which are essential for researchers and professionals working with this compound. The provided information facilitates its accurate identification and characterization, supporting its use in research and development.

References

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminoazobenzene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoazobenzene hydrochloride is a well-characterized monoazo compound recognized for its carcinogenic properties, primarily targeting the liver in experimental animal models. Its mechanism of action is a classic example of metabolic activation to a genotoxic agent. This technical guide provides a comprehensive overview of the core mechanisms, from metabolic activation by cytochrome P450 enzymes to the formation of DNA adducts and the subsequent cellular responses. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved to serve as a resource for researchers in toxicology, oncology, and drug development.

Introduction

4-Aminoazobenzene (AAB) is an aromatic amine that has been used in the manufacturing of dyes and pigments. The hydrochloride salt is a common form used in research settings. The carcinogenic potential of 4-aminoazobenzene has been the subject of extensive investigation, revealing a mechanism reliant on its biotransformation into reactive intermediates that covalently bind to cellular macromolecules, most notably DNA. Understanding this mechanism is crucial for risk assessment and for elucidating the broader principles of chemical carcinogenesis.

Metabolic Activation of 4-Aminoazobenzene

The carcinogenicity of 4-aminoazobenzene is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily in the liver. This process involves a series of enzymatic reactions that convert the relatively inert compound into a highly reactive electrophile.

Role of Cytochrome P450 Enzymes

The initial and rate-limiting step in the activation of 4-aminoazobenzene is its N-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. While multiple CYP isoforms may contribute, studies on related aromatic amines strongly suggest the involvement of CYP1A2 and to some extent CYP1A1 and CYP2E1 . These enzymes introduce a hydroxyl group onto the amino moiety, forming N-hydroxy-4-aminoazobenzene. This metabolic step is critical, as the N-hydroxy metabolite is a proximate carcinogen.

Formation of the Ultimate Carcinogen

N-hydroxy-4-aminoazobenzene can undergo further activation to form the ultimate carcinogen, a highly reactive electrophilic species. This can occur through several pathways, including:

-

Esterification: The N-hydroxy group can be esterified by sulfotransferases (SULTs) or N-acetyltransferases (NATs), forming unstable esters (e.g., N-sulfonyloxy- or N-acetoxy-4-aminoazobenzene).

-

Protonation: In acidic conditions, the N-hydroxy group can be protonated, followed by the loss of a water molecule.

These activated intermediates, particularly the nitrenium ion (or a related reactive species), are highly electrophilic and readily react with nucleophilic sites on cellular macromolecules.

Figure 1: Metabolic activation pathway of 4-aminoazobenzene.

Genotoxicity: The Formation of DNA Adducts

The primary mechanism of 4-aminoazobenzene-induced carcinogenicity is its ability to cause DNA damage through the formation of covalent adducts.

Major DNA Adducts

The ultimate carcinogen derived from 4-aminoazobenzene reacts predominantly with the guanine bases in DNA. The major and most persistent adduct identified is N-(deoxyguanosin-8-yl)-4-aminoazobenzene (dG-C8-AAB) .[1] This adduct is formed by the covalent attachment of the 4-aminoazobenzene moiety to the C8 position of guanine. The formation of this bulky adduct distorts the DNA helix, interfering with normal DNA replication and transcription.

Quantitative Analysis of DNA Adducts

The levels of dG-C8-AAB adducts can be quantified in tissues, providing a biomarker of exposure and genotoxic effect. Studies in mice have shown a dose-dependent formation of this adduct in the liver. For instance, after a single intraperitoneal dose of [3H]-labeled 4-aminoazobenzene to mice, the levels of dG-C8-AAB in liver DNA have been measured.

| Species | Tissue | Dose (µmol/g body weight) | Adduct Level (pmol/mg DNA) 24h post-dose | Reference |

| Mouse (B6C3F1) | Liver | 0.3 | 20 | [1] |

| Rat (Fischer) | Liver | 0.3 | 0.5 | [1] |

Cellular Responses to 4-Aminoazobenzene-Induced DNA Damage

The formation of bulky DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. If the damage is extensive or irreparable, these signaling pathways can lead to cell cycle arrest or apoptosis. While direct studies on the signaling response to 4-aminoazobenzene-induced adducts are limited, the pathways activated by similar bulky DNA adducts are well-established and likely to be relevant.

DNA Damage Recognition and Signaling

The distortion of the DNA helix caused by the dG-C8-AAB adduct is recognized by the cellular DNA damage surveillance machinery. This recognition is thought to activate the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway . ATR, a key protein kinase, is recruited to sites of DNA damage and initiates a signaling cascade.

Activation of p53 and Downstream Effectors

A critical downstream target of the ATR pathway is the tumor suppressor protein p53 . ATR can directly or indirectly (via checkpoint kinases like Chk1) phosphorylate and activate p53. Activated p53 functions as a transcription factor, inducing the expression of genes involved in:

-

Cell Cycle Arrest: p53 upregulates the expression of p21, an inhibitor of cyclin-dependent kinases (CDKs), leading to arrest at the G1/S or G2/M checkpoints. This provides time for DNA repair.

-

DNA Repair: p53 can also transcriptionally activate genes involved in DNA repair pathways.

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and PUMA.

The loss of functional p53 can lead to the accumulation of mutations and genomic instability, contributing to the development of cancer.

Figure 2: Postulated DNA damage response pathway to 4-aminoazobenzene adducts.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the mechanism of action of 4-aminoazobenzene.

In Vitro Genotoxicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.

-

Methodology:

-

Bacterial Strains: Use appropriate S. typhimurium strains (e.g., TA98, TA100) that are sensitive to different types of mutagens.

-

Metabolic Activation: Since 4-aminoazobenzene requires metabolic activation, the assay is performed in the presence and absence of a liver S9 fraction. The S9 fraction is a post-mitochondrial supernatant from homogenized liver tissue (typically from rats induced with Aroclor 1254) and contains a mixture of metabolic enzymes, including CYPs.

-

Exposure: The bacterial strains are exposed to various concentrations of 4-aminoazobenzene hydrochloride with and without the S9 mix.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

Figure 3: Simplified workflow for the Ames test with metabolic activation.

Quantification of DNA Adducts by ³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

-

Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled with ³²P at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP. The resulting 3',5'-bisphosphate adducted nucleotides are separated by chromatography and quantified by their radioactivity.

-

Methodology:

-

DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to 4-aminoazobenzene.

-

Enzymatic Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides, for example, by nuclease P1 digestion (which dephosphorylates normal nucleotides but not many bulky adducts) or by butanol extraction.

-

³²P-Labeling: Incubate the enriched adduct digest with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

-

Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of radioactivity in the adduct spots to the total radioactivity of all nucleotides.

-

In Vivo Carcinogenicity Bioassay

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.

-

Principle: Rodents (typically rats and mice) are exposed to the test substance for a major portion of their lifespan, and the incidence of tumors is compared between treated and control groups.

-

Methodology:

-

Animal Model: Use a well-characterized rodent strain, such as F344 rats or B6C3F1 mice.

-

Dose Selection: Based on shorter-term toxicity studies (e.g., 90-day studies), select at least two to three dose levels and a concurrent control group. The highest dose should induce some minimal toxicity but not significantly compromise survival.

-

Administration: Administer 4-aminoazobenzene hydrochloride, typically in the diet or by gavage, for a period of up to two years for rats or 18-24 months for mice.

-

Observation: Monitor the animals daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

-

Necropsy and Histopathology: At the end of the study, or when animals are found moribund, a complete necropsy is performed. All organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected and processed for histopathological evaluation by a qualified pathologist.

-

Data Analysis: The incidence and multiplicity of tumors in the different dose groups are statistically compared to the control group.

-

Conclusion

The mechanism of action of 4-aminoazobenzene hydrochloride is a well-established paradigm for chemical carcinogenesis involving metabolic activation to a DNA-reactive species. The key events include N-hydroxylation by cytochrome P450 enzymes, formation of a reactive nitrenium ion, and the subsequent formation of the dG-C8-AAB DNA adduct. This genotoxic insult triggers cellular DNA damage response pathways, which can lead to cell cycle arrest, DNA repair, or apoptosis. Dysregulation of these responses can result in the accumulation of mutations and the initiation of hepatocarcinogenesis. The experimental protocols outlined in this guide provide a framework for the continued investigation of 4-aminoazobenzene and other aromatic amines, contributing to a deeper understanding of chemical carcinogenesis and aiding in the development of safer chemicals and improved cancer risk assessment strategies.

References

Health and Safety Information for 4-(Phenylazo)anilinium chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and follow all institutional and regulatory safety protocols when handling any chemical.

Executive Summary

4-(Phenylazo)anilinium chloride, a member of the azo dye family, presents a significant health and safety profile that necessitates careful handling and a thorough understanding of its toxicological properties. This guide provides a comprehensive overview of the available health and safety information, with a focus on the parent compound, 4-aminoazobenzene, for which more extensive toxicological data exists. The primary hazards associated with this class of compounds include potential carcinogenicity, genotoxicity, and skin sensitization. This document summarizes key toxicological data, outlines relevant experimental safety testing protocols, and provides visual representations of critical biological pathways to aid in risk assessment and the implementation of appropriate safety measures in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | p-Phenylazoaniline hydrochloride | [1] |

| CAS Number | 3457-98-5 | [1][2] |

| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |

| Molecular Weight | 233.69 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Toxicological Information

Due to the limited specific toxicological data for this compound, this section primarily focuses on the well-studied parent compound, 4-aminoazobenzene (CAS: 60-09-3). The toxicological profile of the parent amine is considered highly relevant for assessing the risks of its salt form.

Acute Toxicity

| Compound | Route | Species | Value | Reference |

| Aniline | Oral LD50 | Rat | 250 mg/kg | [3] |

| Aniline | Dermal LD50 | Rabbit | 820 µL/kg | |

| Aniline Hydrochloride | Oral LD50 | Rat | 840 mg/kg | [3][4] |

Symptoms of acute exposure to aromatic amines can include methemoglobinemia, leading to cyanosis (bluish discoloration of the skin, lips, and nail beds), headache, dizziness, and nausea.[5]

Carcinogenicity

4-Aminoazobenzene is classified by the International Agency for Research on Cancer (IARC) as Group 2B: Possibly carcinogenic to humans . This classification is based on sufficient evidence of carcinogenicity in experimental animals.[6] Studies have shown that oral administration of 4-aminoazobenzene can induce liver tumors in rats, and skin application can lead to epidermal tumors.[6]

Genotoxicity and Mutagenicity

4-Aminoazobenzene and its metabolites have demonstrated genotoxic and mutagenic properties. The primary mechanism of genotoxicity involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations.[7] These compounds have been shown to be mutagenic in the Ames test, particularly with metabolic activation.

Skin Sensitization

Aromatic amines, including 4-aminoazobenzene, are known to be skin sensitizers.[6] Repeated or prolonged skin contact may cause an allergic skin reaction.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for the closely related aniline hydrochloride is as follows, and it is prudent to handle this compound with similar precautions.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

(Based on data for Aniline Hydrochloride)[5][8][9]

Signaling Pathways and Mechanisms of Toxicity

Metabolic Activation

The toxicity of 4-aminoazobenzene is largely dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver.[10][11] A key initial step is N-hydroxylation to form N-hydroxy-4-aminoazobenzene.[10][12][13][14][15] This intermediate can be further activated, for example, by O-acetylation or O-sulfation, to form a reactive nitrenium ion.[11][16]

Metabolic activation of 4-aminoazobenzene.

Genotoxicity Pathway

The ultimate carcinogenic metabolite, the nitrenium ion, is a highly reactive electrophile that can covalently bind to nucleophilic sites on DNA, forming DNA adducts.[17][18][19][20] These adducts, if not repaired, can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.

Genotoxicity pathway of 4-aminoazobenzene.

Experimental Protocols for Safety Assessment

The following sections outline the principles of standard experimental protocols for assessing the key toxicological endpoints associated with this compound. These are based on OECD guidelines.

Experimental Workflow for Genotoxicity Assessment

A typical workflow for assessing the genotoxic potential of a chemical like this compound involves a battery of in vitro and in vivo tests.

Workflow for genotoxicity assessment.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.[12]

-

Methodology:

-

Strains: A set of bacterial strains, each sensitive to different types of mutagens (e.g., base-pair substitution or frameshift mutagens), is selected.

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect metabolites that are mutagenic.[12]

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, both with and without S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the parent strain.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates.

-

-

Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

-

Principle: This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals. This damage can result in the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in newly formed red blood cells.[14][15][21][22]

-

Methodology:

-

Animal Model: Typically, rodents (mice or rats) are used.

-

Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at several dose levels. A single or multiple dosing regimen can be used.

-

Sample Collection: At appropriate time points after the last dose (e.g., 24 and 48 hours), bone marrow or peripheral blood samples are collected.

-

Slide Preparation: The collected cells are processed and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

-

Analysis: A statistically significant number of polychromatic erythrocytes per animal are scored for the presence of micronuclei.

-

-

Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the concurrent negative control group indicates that the substance is genotoxic in vivo.

Handling and Safety Precautions

Given the potential hazards, the following handling and safety precautions are recommended:

-

Engineering Controls: Work with this compound in a well-ventilated area, preferably in a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid skin contact.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

This compound and its parent compound, 4-aminoazobenzene, are chemicals with significant toxicological properties, including potential carcinogenicity and genotoxicity. A thorough understanding of their hazard profile, coupled with strict adherence to safety protocols, is essential for minimizing risk in a research and development environment. This guide provides a foundational understanding of these risks and the experimental approaches to their characterization, empowering researchers to work safely and responsibly.

References

- 1. This compound | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cn.dycnchem.com]

- 3. flinnsci.com [flinnsci.com]

- 4. Anilinium chloride | CAS#:142-04-1 | Chemsrc [chemsrc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. scribd.com [scribd.com]

- 10. Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-hydroxylation of carcinogenic and mutagenic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(Phenylazo)anilinium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Phenylazo)anilinium chloride (also known as 4-aminoazobenzene hydrochloride) in water and various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination and a representative synthesis, and visualizations of key chemical and biological pathways.

Core Topic: Solubility Profile

This compound is the hydrochloride salt of the azo dye 4-aminoazobenzene. Its solubility is a critical parameter for its application in various chemical and biological studies. The presence of the anilinium chloride group generally imparts greater aqueous solubility compared to its free base, 4-aminoazobenzene.

Quantitative Solubility Data

Table 1: Solubility of this compound and its Free Base (4-Aminoazobenzene)

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Water | Slightly soluble[1] | Not Specified |

| Ethanol | Soluble[1] | Not Specified | |

| Hydrochloric Acid | Soluble[1] | Not Specified | |

| 4-Aminoazobenzene | Water | 32 mg/L (0.162 mM) | 25 |

| Water | 0.15 mmol/L | 25 | |

| Ethanol | Freely Soluble | Not Specified | |

| Methanol | Slightly Soluble | Not Specified | |

| Chloroform | Slightly Soluble | Not Specified | |

| Benzene | Freely Soluble | Not Specified | |

| Ether | Freely Soluble | Not Specified |

It is important to note that one source describes this compound as having "excellent solubility in water and ethanol," which suggests that its solubility, while not precisely quantified in the available literature, is significant in these polar solvents.

Experimental Protocols

Determination of Thermodynamic Solubility

The following is a general protocol for determining the thermodynamic solubility of a compound like this compound, adapted from established methodologies.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully pipette a known volume of the supernatant into a volumetric flask and dilute with an appropriate mobile phase (for HPLC) or solvent (for UV-Vis).

-

Quantification:

-

HPLC: Inject the diluted sample into the HPLC system. The concentration is determined by comparing the peak area to a standard curve of known concentrations of this compound.

-

UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a pre-established calibration curve (Beer-Lambert law).

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Synthesis of this compound

This compound is synthesized via a two-step process involving diazotization of aniline followed by an azo coupling reaction with aniline.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Sodium acetate (or other suitable base)

-

Distilled water

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of aniline in an aqueous acidic solution.

-

Cool this solution in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the aniline solution with constant stirring.

-

A colored precipitate of 4-aminoazobenzene will form. To facilitate the formation of the hydrochloride salt, maintain acidic conditions.

-

-

Isolation and Purification:

-

Isolate the precipitate by vacuum filtration.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Biological Relevance: Metabolic Activation of 4-Aminoazobenzene

4-Aminoazobenzene, the free base of this compound, is recognized as a carcinogen. Its carcinogenicity is dependent on metabolic activation, primarily in the liver. Understanding this pathway is crucial for researchers working with this compound. The activation involves enzymatic modifications that lead to the formation of reactive intermediates capable of binding to DNA, forming adducts that can lead to mutations and cancer.

The key steps in the metabolic activation include:

-

N-hydroxylation: The amino group is hydroxylated by cytochrome P450 enzymes to form N-hydroxy-4-aminoazobenzene.

-

Esterification: The N-hydroxy metabolite can be further activated by esterification (e.g., sulfation or acetylation) to form a highly reactive nitrenium ion.

-

DNA Adduct Formation: The electrophilic nitrenium ion can then covalently bind to nucleophilic sites on DNA bases, particularly guanine, to form DNA adducts.

References

A Technical Guide to the Historical Applications of Aniline Yellow Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline Yellow, chemically known as p-aminoazobenzene, was the first synthetic azo dye, discovered in 1861 by C. Mène.[1][2] While its significance as a textile dye was limited due to its sensitivity to acids, it found niche but important applications in scientific research, particularly in the fields of microscopy and chemical synthesis.[1][3] This technical guide provides an in-depth overview of the historical applications of Aniline Yellow, with a focus on its hydrochloride salt, which offered improved aqueous solubility for biological research. The guide details historical experimental protocols, summarizes available quantitative data, and provides visualizations of the chemical processes involved.

Introduction: The Dawn of Synthetic Dyes in Research

The mid-19th century witnessed a revolution in chemistry with the advent of synthetic dyes derived from coal tar.[4] Aniline Yellow, produced from aniline, emerged as the first of the vast class of azo dyes.[1] Its vibrant color and chemical properties quickly attracted the attention of researchers. In the laboratory, Aniline Yellow was typically used as its hydrochloride salt (p-aminoazobenzene hydrochloride) to enhance its solubility in aqueous solutions, a crucial factor for its application in biological staining.[5] Its primary research applications historically fall into two main categories: as a biological stain for microscopy and as a chemical intermediate in the synthesis of other compounds.[1]

Historical Applications in Research

Microscopy and Biological Staining

Soon after its discovery, Aniline Yellow was adopted by microscopists as a biological stain.[3] Its ability to impart a yellow color to tissues and cells made it a useful tool for enhancing contrast in microscopic preparations. One of the notable historical applications was in the field of bacteriology, particularly for the staining of tubercle bacilli.

A historical method for staining tubercle bacilli in tissue sections involved a double-staining technique where Aniline Yellow was used as a counterstain. The following protocol is adapted from a historical German medical journal.[6]

Objective: To visualize tubercle bacilli within tissue sections.

Principle: The primary stain (Gentian violet) is taken up by the tubercle bacilli. A subsequent decolorization step with alcohol removes the primary stain from the surrounding tissue but not from the bacilli. The Aniline Yellow counterstain then colors the tissue elements, providing a contrasting background against which the violet-stained bacilli can be observed.

Reagents:

-

Primary Staining Solution: 2% aqueous Gentian violet solution prepared with fresh aniline water.

-

Counterstaining Solution: 2% aqueous solution of Aniline Yellow ("Anilingelb").

-

Decolorizing and Washing Agent: Absolute alcohol.

-

Clearing Agent: Clove oil.

-

Mounting Medium: Canada balsam.

Procedure:

-

Take a fine section of the tissue to be examined and transfer it from alcohol to distilled water for approximately 1 minute.

-

Immerse the section in the 2% Gentian violet solution for 30 minutes.

-

Transfer the stained section to absolute alcohol for 18 hours. It is recommended to change the alcohol once or twice during this period.

-

Rinse the section in distilled water for 1 minute.

-

Immerse the section in the 2% aqueous Aniline Yellow solution for 3 minutes.

-

Wash the section in absolute alcohol. The duration of this wash can be varied:

-

A shorter wash of 5 minutes allows for easier identification of the bacilli and their arrangement in groups.

-

A longer wash of 30 minutes provides a clearer view of the structure of the surrounding tissue.

-

-

Clear the section in clove oil.

-